![molecular formula C17H18N2O B5214099 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline](/img/structure/B5214099.png)
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline
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Overview
Description
“N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline” is a compound that belongs to the class of 2,3-dihydroindoles . These compounds are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Synthesis Analysis
The synthesis of 2,3-dihydroindoles usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Chemical Reactions Analysis
The chemical reactions involving 2,3-dihydroindoles typically involve the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
Cytotoxic Activity
The compound has been evaluated for its cytotoxic effects:
- 2-(2,3-dioxo-2,3-dihydro-1H-indol-3-yl)acetanilide derivatives were synthesized and characterized. Their cytotoxic activity was assessed using the XTT assay on breast cancer cell line MCF-7 and non-cancer African green monkey cell line VERO .
Melanoma Cell Proliferation Inhibition
A novel compound, (S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SNA) , isolated from Selaginella pulvinata , exhibited potent inhibitory activity against melanoma cell proliferation by increasing apoptosis .
Other Potential Applications
While the above areas highlight specific activities, it’s worth noting that indole derivatives, including our compound of interest, have also been explored for:
Future Directions
The future directions for “N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline” and related compounds could involve the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-methylanilino)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-2-4-8-15(13)18-12-17(20)19-11-10-14-7-3-5-9-16(14)19/h2-9,18H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFYCJVRWQGHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(2-methylphenyl)amino]ethanone |
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